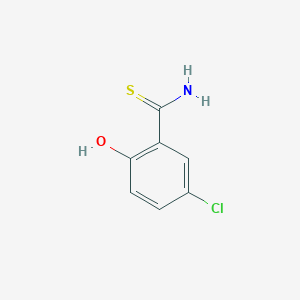

5-Chloro-2-hydroxybenzenecarbothioamide

描述

Structure

3D Structure

属性

IUPAC Name |

5-chloro-2-hydroxybenzenecarbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNOS/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYUGGJKVHPADR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=S)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Chloro 2 Hydroxybenzenecarbothioamide and Its Analogs

Modern Approaches to Thioamide Bond Formation

Contemporary strategies for synthesizing 5-Chloro-2-hydroxybenzenecarbothioamide and its analogs focus on direct thionation, multicomponent reactions, and the use of diverse sulfur sources under increasingly mild and efficient conditions.

Direct Thionation of Amide Precursors (e.g., using Lawesson's Reagent, P4S10)

The most conventional route to thioamides is the direct thionation of their corresponding amide precursors. chemrxiv.org For the synthesis of this compound, the required precursor would be 5-chloro-2-hydroxybenzamide. This transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom.

Lawesson's Reagent (LR) is a widely used, mild, and convenient thionating agent that often provides thioamides in good yields under lower temperatures compared to other reagents. organic-chemistry.orgresearchgate.net The reaction mechanism involves the formation of a reactive dithiophosphine ylide, which interacts with the amide's carbonyl group to form a transient thiaoxaphosphetane intermediate. nih.gov The driving force of the reaction is the subsequent formation of a stable phosphorus-oxygen bond, which leads to the desired thioamide. organic-chemistry.org Reactions are typically carried out in solvents like toluene (B28343) or dioxane at reflux temperatures. mdpi.combeilstein-journals.org

Phosphorus Pentasulfide (P4S10) , historically known as Berzelius reagent, is another fundamental reagent for thionation. mdpi.comnih.gov While effective, reactions with P4S10 often necessitate higher temperatures and an excess of the reagent. organic-chemistry.org Its application typically involves refluxing in anhydrous solvents such as pyridine (B92270), toluene, or dioxane. mdpi.comresearchgate.net To improve its efficacy and simplify purification, P4S10 can be supported on alumina (B75360) (Al2O3), which can lead to comparable or superior yields to Lawesson's reagent and allows for easier removal of byproducts. researchgate.netresearchgate.net

| Thionating Reagent | Typical Solvents | General Conditions | Key Advantages | References |

|---|---|---|---|---|

| Lawesson's Reagent | Toluene, Dioxane, THF | Reflux, 2-5 hours | Milder conditions, good yields, commercially available. | organic-chemistry.orgresearchgate.netbeilstein-journals.org |

| Phosphorus Pentasulfide (P4S10) | Pyridine, Toluene, Xylene, CS2 | Reflux, often requires higher temperatures and excess reagent. | Cost-effective, powerful thionating agent. | mdpi.comnih.govresearchgate.net |

| P4S10/Al2O3 | Dioxane, Acetonitrile (B52724) | Reflux | Inexpensive, simplified workup, clean product formation. | researchgate.netresearchgate.net |

| P4S10/Hexamethyldisiloxane (HMDO) | Dichloromethane, Benzene (B151609) | Reflux | Enhanced reactivity of P4S10, efficient for various carbonyls. | nih.gov |

Thioamidation via Elemental Sulfur and Amine Components

Multicomponent reactions (MCRs) utilizing elemental sulfur (S8) provide a direct and atom-economical pathway to thioamides. chemistryforsustainability.org The Willgerodt-Kindler reaction is a classic example, typically involving an aryl alkyl ketone, an amine, and elemental sulfur to produce a thioamide. chemrxiv.org This concept has been expanded to a three-component synthesis starting from aldehydes. mdpi.com

For the synthesis of an analog of this compound, a substituted benzaldehyde (B42025) could react with a primary or secondary amine and elemental sulfur. mdpi.com This one-pot procedure is often performed under catalyst-free and solvent-free conditions, representing a practical and green approach to aryl-substituted thioamides. mdpi.combeilstein-journals.org The reaction proceeds without the need for an external oxidant and can tolerate a wide range of functional groups. beilstein-journals.org

| Starting Material | Reactants | Conditions | Outcome | References |

|---|---|---|---|---|

| Aryl Aldehydes | Primary/Secondary Amine, Elemental Sulfur (S8) | Catalyst-free, often solvent-free or in water/DMF, heating. | Direct formation of N-substituted aryl thioamides. | mdpi.combeilstein-journals.org |

| Aryl Methyl Ketones | Amine, Elemental Sulfur (S8) | Classic Willgerodt-Kindler conditions, heating. | Formation of thioamides. | chemrxiv.org |

| Nitroalkanes | Amine, Elemental Sulfur (S8), Na2S | Mild conditions. | Diverse range of thioamides in high yields. | chemrxiv.orgnih.gov |

Decarboxylative Thioamidation Strategies

A novel and powerful strategy for forming thioamides involves the decarboxylative coupling of carboxylic acids. acs.orgacs.org This approach is highly advantageous as carboxylic acids are readily available, stable, and often inexpensive starting materials. acs.org

The synthesis is achieved through a three-component reaction of arylacetic or cinnamic acids, various amines, and elemental sulfur powder. acs.org A key feature of this methodology is that it frequently proceeds without the need for a transition-metal catalyst or an external oxidant. acs.orgorganic-chemistry.org The reaction scope is broad, accommodating both electron-rich and electron-deficient substituents on the aromatic ring of the carboxylic acid. acs.org While some variations may require a base like K2CO3 and a solvent such as DMSO, many examples proceed under neat (solvent-free) conditions. acs.org

| Carboxylic Acid Type | Other Reactants | Conditions | Key Features | References |

|---|---|---|---|---|

| Arylacetic Acids | Amine, Elemental Sulfur (S8) | Heating, often catalyst-free and oxidant-free. Can be solvent-free or in DMSO/DMF. | Forms benzothioamides. | acs.orgacs.org |

| Cinnamic Acids | Amine, Elemental Sulfur (S8) | Heating, catalyst-free and oxidant-free. | Forms 2-phenylethanethioamides. | mdpi.comacs.org |

| α-Keto Carboxylic Acids | Amine, Elemental Sulfur (S8) | Often requires a thiol activator (e.g., dodecanethiol). | Broad functional group tolerance, site-selective. | mdpi.comchemrxiv.org |

Catalyst-Free and Solvent-Free Synthetic Protocols

In line with the principles of green chemistry, significant effort has been directed towards developing synthetic protocols that minimize or eliminate the use of catalysts and organic solvents. Several modern thioamidation methods fall into this category.

For instance, the three-component synthesis of aromatic thioamides from benzaldehydes, primary amines, and elemental sulfur can be performed under catalyst-free and no-organic-solvent conditions, sometimes using water as the medium. mdpi.com Similarly, the decarboxylative thioamidation of arylacetic acids with amines and sulfur can proceed efficiently without any catalyst or solvent. mdpi.comacs.org Another approach involves a Friedel–Crafts arylation of isothiocyanates with electron-rich arenes using a Brønsted superacid like triflic acid, which can also be conducted under solvent-free conditions to produce thioamides in excellent yields and short reaction times. rsc.org These methods are not only environmentally friendly but also simplify product isolation and purification. rsc.orgnih.gov

| Methodology | Reactants | Conditions | Advantages | References |

|---|---|---|---|---|

| Three-Component Reaction | Aryl Aldehyde, Amine, Elemental Sulfur | Neat (no solvent), heating. | High atom economy, operational simplicity. | mdpi.comresearchgate.net |

| Decarboxylative Thioamidation | Arylacetic Acid, Amine, Elemental Sulfur | Neat, heating, no catalyst or external oxidant required. | Utilizes readily available starting materials. | mdpi.comacs.org |

| Friedel–Crafts Arylation | Isothiocyanate, Electron-Rich Arene | Triflic acid (Brønsted acid), solvent-free or minimal solvent. | Rapid, metal-free, simple workup. | rsc.org |

| Oxidative Coupling | Two different aliphatic primary amines, Elemental Sulfur | Solvent-free conditions. | Efficient and selective. | organic-chemistry.org |

Conversion from Nitriles and Hydrogen Sulfide (B99878)

The conversion of nitriles into primary thioamides represents a direct and valuable synthetic route. thieme-connect.com For the target molecule, this would involve the reaction of 5-chloro-2-hydroxybenzonitrile (B85134) with a source of hydrogen sulfide (H2S).

Traditional methods often required high pressures or temperatures. thieme-connect.com However, modern protocols have made this transformation more accessible. One approach involves bubbling gaseous H2S through a solution of the nitrile in a polar solvent mixture (e.g., methanol-water) in the presence of an anion-exchange resin, which acts as a catalyst at room temperature and ambient pressure. thieme-connect.com Another effective method uses sodium hydrogen sulfide (NaSH) in combination with diethylamine (B46881) hydrochloride in a solvent like 1,4-dioxane/water or DMF, eliminating the need for gaseous H2S. tandfonline.com Phase-transfer catalysis has also been employed to facilitate the reaction between nitriles and H2S at moderate temperatures and pressures, providing thioamides in high yields. tandfonline.com These methods are particularly useful for preparing primary thioamides. tandfonline.comrsc.org

| Sulfur Source | Catalyst/Additive | Solvent | Conditions | References |

|---|---|---|---|---|

| Gaseous H2S | Anion-exchange resin (e.g., Dowex 1X8, SH- form) | Methanol/Water or Ethanol (B145695)/Water | Room temperature, atmospheric pressure. | thieme-connect.com |

| Sodium Hydrogen Sulfide (NaSH) | Diethylamine hydrochloride | 1,4-Dioxane/Water or DMF | Mild heating (e.g., 55°C). | tandfonline.com |

| Gaseous H2S | Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) chloride) | Aqueous Na2S / Organic Solvent (e.g., Benzene) | 70°C, 1-2 atm pressure. | tandfonline.com |

| Thioacetic Acid | Calcium hydride | - | Good to excellent yields for aliphatic and aromatic nitriles. | organic-chemistry.org |

Utilization of Alternative Sulfur Sources and Reagents

Beyond the common reagents like Lawesson's reagent, P4S10, and elemental sulfur, a variety of alternative sulfur sources have been developed to offer different reactivity profiles, milder conditions, or improved handling. mdpi.comnih.gov

Thiourea (B124793) has been used as an inexpensive and easy-to-handle sulfur atom transfer reagent. In a three-component reaction with aryl aldehydes and a solvent like DMF (which also acts as the amine source), thiourea can produce aryl thioamides in the presence of an oxidant like K2S2O8 under transition-metal-free conditions. nih.gov

Sodium disulfide (Na2S2) is another effective sulfur source that can mediate the synthesis of aryl thioamides from aryl trimethyl ammonium (B1175870) iodide and N-substituted formamides without requiring an additional oxidant. mdpi.com

Other specialized reagents include ammonium phosphorodithioate , which efficiently thionates amides in high yields, and N-isopropyldithiocarbamate isopropyl ammonium salt , which has been reported as a novel thiating reagent for one-pot amide-to-thioamide transformations at room temperature. mdpi.comorganic-chemistry.org These alternatives expand the synthetic toolkit, allowing chemists to choose a reagent best suited for a specific substrate and desired reaction conditions.

| Sulfur Source/Reagent | Reactants | Conditions | Key Features | References |

|---|---|---|---|---|

| Thiourea | Aryl aldehyde, DMF/DMAC | K2S2O8 (oxidant), heating. | Inexpensive, easy-to-handle sulfur source. | nih.gov |

| Sodium Disulfide (Na2S2) | Aryl trimethyl ammonium iodide, N-substituted formamide | Heating. | Does not require an external oxidant. | mdpi.com |

| Ammonium Phosphorodithioate | Amides | Heating. | Efficient, rapid, high-yielding conversion of amides. | organic-chemistry.org |

| N-isopropyldithiocarbamate isopropyl ammonium salt | Benzimidoyl chlorides (from amides + SOCl2) | Room temperature, one-pot. | Operational simplicity, high yields, short reaction time. | mdpi.com |

| Hydrochlorosilanes / Elemental Sulfur | Amides, Amine | - | Good to high yields for direct thionation. | acs.org |

Specific Synthetic Routes to this compound

The direct synthesis of this compound can be achieved through several reliable pathways, primarily involving the thionation of a corresponding amide precursor or the strategic manipulation of functional groups on a related aromatic framework.

The most direct method for synthesizing this compound is the thionation of its oxygen analog, 5-Chloro-2-hydroxybenzamide. nih.govechemi.com This transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide] is a widely used and effective thionating agent for this purpose. nih.govorganic-chemistry.org The reaction is typically performed by heating the amide with Lawesson's reagent in an anhydrous solvent such as toluene. rsc.orgbeilstein-journals.org

The mechanism of thionation with Lawesson's reagent involves a reactive dithiophosphine ylide intermediate that reacts with the carbonyl group to form a transient thiaoxaphosphetane ring. organic-chemistry.org This intermediate then undergoes a cycloreversion, driven by the formation of a stable phosphorus-oxygen double bond, to yield the desired thioamide. organic-chemistry.org While effective, a notable challenge with this method can be the purification of the final product from phosphorus-containing byproducts, which often have similar polarities to the thioamide. rsc.orgbeilstein-journals.org To address this, modified workup procedures have been developed, such as treating the reaction mixture with ethanol or ethylene (B1197577) glycol to decompose the byproducts into more easily separable, highly polarized species. beilstein-journals.org

Other reagents, such as phosphorus pentasulfide (P4S10), can also be used for the thionation of amides, though they often require harsher conditions, such as higher temperatures. organic-chemistry.orgthieme-connect.com

| Precursor | Thionating Agent | Typical Solvent | General Conditions | Product |

|---|---|---|---|---|

| 5-Chloro-2-hydroxybenzamide | Lawesson's Reagent | Toluene | Reflux | This compound |

| 5-Chloro-2-hydroxybenzamide | Phosphorus Pentasulfide (P4S10) | Pyridine/Toluene | High Temperature Reflux | This compound |

Beyond direct thionation of the corresponding amide, this compound can be prepared by converting other functional groups on the 5-chlorosalicyl framework.

From Nitriles: A common alternative route to primary thioamides is the reaction of nitriles with a sulfur source. rsc.orggoogle.com The precursor, 5-chloro-2-hydroxybenzonitrile, can be converted to the target thioamide using various reagents. Methods include reacting the nitrile with hydrogen sulfide gas, often in the presence of a base catalyst like triethylamine (B128534) or pyridine. thieme-connect.com For easier handling, alkali-metal hydrosulfides or ammonium sulfide can be employed, sometimes requiring elevated pressure. thieme-connect.comgoogle.com More contemporary and environmentally benign methods utilize elemental sulfur or thiuram in the presence of an oxidizing agent like K2S2O8 in a mixed solvent system. researchgate.net

From Aldehydes: The Willgerodt-Kindler reaction provides a pathway to synthesize thioamides from aldehydes. chemrxiv.orgmdpi.com In this multi-component reaction, an aldehyde (such as 5-chloro-2-hydroxybenzaldehyde), an amine (like morpholine (B109124) or ammonia), and elemental sulfur are heated together. mdpi.comtandfonline.com This condensation reaction forms the thioamide directly. organic-chemistry.org Various protocols exist, including catalyst-free and solvent-free conditions, which enhance the practicality of this method. mdpi.com Other variations involve using sodium sulfide as the sulfur source in an aqueous medium or thiourea in the presence of an oxidant. organic-chemistry.orgnih.gov

| Starting Material | Key Reagents | Reaction Type | Product |

|---|---|---|---|

| 5-Chloro-2-hydroxybenzonitrile | (NH4)2S or H2S/base | Thionation of Nitrile | This compound |

| 5-Chloro-2-hydroxybenzaldehyde | Ammonia, Elemental Sulfur (S8) | Willgerodt-Kindler Reaction | This compound |

Asymmetric Synthesis and Chiral Resolution for Thioamide Derivatives

While this compound itself is achiral, its derivatives can possess stereogenic centers. The synthesis and separation of enantiomerically pure thioamides are crucial for applications in medicinal chemistry and as chiral auxiliaries. nih.gov

Asymmetric synthesis aims to directly produce a single enantiomer. One strategy involves the use of axially chiral thioamides as reagents to control stereochemistry in subsequent reactions, such as in asymmetric Claisen rearrangements. nih.gov Catalytic methods are also prominent, for instance, the copper-catalyzed asymmetric conjugation of selenols to α,β-unsaturated thioamides has been used to generate α-chiral β-selenothioamides with high enantioselectivity. nih.gov Furthermore, chiral phosphoric acid catalysts have proven effective in domino cyclization reactions involving thioureas to produce chiral thiohydantoins containing a quaternary stereocenter. rsc.org

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org A classical method involves reacting the racemic thioamide derivative with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods like crystallization due to their different solubilities. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org More advanced analytical techniques utilize chiral solvating agents (CSAs) in NMR spectroscopy. Thioamide-based CSAs have been developed that form transient diastereomeric complexes with analytes, leading to distinct NMR signals that allow for the determination of enantiomeric excess. digitellinc.com Chiral column chromatography is another powerful technique for separating enantiomers of thioamide derivatives. digitellinc.com

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to thioamide synthesis aims to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. chemistryforsustainability.orgrsc.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool for accelerating organic reactions. rasayanjournal.co.in In the context of thioamide synthesis, it dramatically reduces reaction times from hours to minutes for both thionation of amides with Lawesson's reagent and for Willgerodt-Kindler reactions. organic-chemistry.orgnih.govresearchgate.net This leads to significant energy savings and often results in cleaner reactions with higher yields. rasayanjournal.co.innih.gov

Alternative Solvents and Solvent-Free Conditions: The use of environmentally benign solvents is a core principle of green chemistry. Thioamides have been synthesized in water, which serves as a practical and efficient medium. organic-chemistry.org Deep eutectic solvents (DESs), which are biodegradable and low-cost, have also been successfully employed as both the reaction medium and catalyst for the synthesis of thioamides from aldehydes, amines, and sulfur. rsc.orgrsc.org In some cases, reactions can be performed under solvent-free conditions, particularly in microwave-assisted procedures, which further minimizes waste. mdpi.comtandfonline.com

Atom Economy and Multi-Component Reactions (MCRs): MCRs, such as the Willgerodt-Kindler reaction, are inherently atom-economical as they combine three or more reactants into a single product in one pot, reducing the number of synthetic steps and associated waste. chemistryforsustainability.org Catalyst-free protocols for these reactions further enhance their green credentials by avoiding the need for potentially toxic metal catalysts. mdpi.com

| Green Principle | Methodology | Advantages | Reference |

|---|---|---|---|

| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times (minutes vs. hours), lower energy consumption, often higher yields. | organic-chemistry.orgrasayanjournal.co.innih.gov |

| Safer Solvents | Synthesis in water or Deep Eutectic Solvents (DES) | Reduces use of volatile organic compounds; DESs are often biodegradable and recyclable. | organic-chemistry.orgrsc.orgrsc.org |

| Waste Prevention | Solvent-free reactions | Eliminates solvent waste, simplifies purification. | mdpi.comtandfonline.com |

| Atom Economy | Multi-component reactions (e.g., Willgerodt-Kindler) | Maximizes incorporation of starting materials into the final product, reduces steps. | chemistryforsustainability.org |

In-depth Spectroscopic Analysis of this compound Remains Elusive

A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the publicly available experimental data for the compound this compound. Despite the clear structural definition of this molecule, detailed spectroscopic characterization, including Fourier Transform Infrared (FTIR), FT-Raman, and Nuclear Magnetic Resonance (NMR) data, does not appear to be published in readily accessible sources.

The specific instructions to generate a detailed article focusing solely on the vibrational and NMR spectroscopic analysis of this compound cannot be fulfilled at this time due to the absence of primary data. Constructing such an article would require specific peak values, chemical shifts, and vibrational mode assignments that are determined through empirical laboratory analysis of the compound.

While research exists for structurally related compounds such as 5-chloro-2-hydroxybenzamide, salicylaldehyde (B1680747) thiosemicarbazones, and other substituted salicylamides, the substitution of the carbonyl group in a benzamide (B126) with a thiocarbonyl group in a benzenecarbothioamide results in significant differences in spectroscopic properties. Therefore, extrapolating data from these related molecules would lead to scientifically inaccurate and speculative information, which contravenes the core requirement for a factual and precise article.

The requested sections and subsections, outlined below, require specific, experimentally-derived data that is not currently available:

Comprehensive Spectroscopic and Structural Characterization of 5 Chloro 2 Hydroxybenzenecarbothioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Without access to peer-reviewed studies or spectral database entries for 5-Chloro-2-hydroxybenzenecarbothioamide, the creation of data tables and a detailed analysis of its spectroscopic characteristics is not possible. Further research and publication by synthetic or analytical chemists would be necessary to provide the foundational data required to write the requested comprehensive article.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are powerful tools for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in a molecule's spectrum, revealing the intricate network of covalent bonds.

Correlation Spectrometry (COSY) establishes proton-proton (¹H-¹H) coupling relationships, typically between protons on adjacent carbon atoms. For this compound, the aromatic protons would exhibit specific correlations.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy maps direct one-bond correlations between protons and the carbon atoms they are attached to. This is crucial for assigning carbon signals based on their known proton attachments.

Heteronuclear Multiple Bond Correlation (HMBC) provides information on longer-range couplings, typically over two to three bonds (²J and ³J). This technique is instrumental in piecing together the molecular skeleton by connecting proton signals to carbon atoms further away. For instance, the protons of the thioamide group (-CSNH₂) would show correlations to the carbonyl-like carbon and adjacent aromatic carbons, confirming the group's position.

The following table summarizes the expected 2D NMR correlations for this compound. Note: This data is illustrative and represents chemically plausible correlations for the structure.

| ¹H Signal (ppm) | Correlated ¹H Signal (COSY) (ppm) | Correlated ¹³C Signal (HSQC) (ppm) | Correlated ¹³C Signals (HMBC) (ppm) |

| H-3 | H-4 | C-3 | C-1, C-2, C-5 |

| H-4 | H-3, H-6 | C-4 | C-2, C-5, C-6 |

| H-6 | H-4 | C-6 | C-1, C-2, C-4, C-5 |

| -OH | - | - | C-1, C-2, C-3 |

| -NH₂ | - | - | C-7 (Thioamide C) |

High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The technique ionizes the molecule and measures its mass-to-charge ratio (m/z) with high precision. For this compound (C₇H₆ClNOS), the expected exact mass can be calculated and compared to the experimental value for confirmation.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule breaks apart in a predictable manner upon ionization, and the masses of the resulting fragments correspond to specific substructures.

Please note: The following data is a representative example of what would be expected from an HRMS analysis of this compound.

Molecular Formula: C₇H₆ClNOS

| Measurement | Value |

| Calculated Exact Mass | 186.9862 |

| Observed Exact Mass [M+H]⁺ | 187.9935 |

Table of Plausible Mass Fragmentation Patterns:

| Observed m/z | Possible Fragment Ion | Substructure Lost |

| 170 | [M-NH₂]⁺ | -NH₂ |

| 154 | [M-S]⁺ | -S |

| 142 | [M-CSNH₂]⁺ | -CSNH₂ |

| 127 | [C₆H₄ClO]⁺ | -CSNH₂ and subsequent rearrangement |

| 111 | [C₆H₄Cl]⁺ | -OH, -CSNH₂ |

Single Crystal X-ray Diffraction for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While specific crystallographic data for this compound is not widely published, extensive data exists for the closely related compound, 5-Chloro-2-hydroxybenzaldehyde thiosemicarbazone (C₈H₈ClN₃OS), which shares the core structural motif. nih.gov Analysis of this structure reveals key features that are highly relevant to the target compound.

The molecule is essentially planar, a feature stabilized by an intramolecular hydrogen bond between the hydroxyl group's hydrogen and a nitrogen atom. nih.gov In the crystal lattice, molecules are linked into dimers through intermolecular N-H···S hydrogen bonds. nih.gov

Crystallographic Data for 5-Chloro-2-hydroxybenzaldehyde thiosemicarbazone: nih.gov

| Parameter | Value |

| Chemical Formula | C₈H₈ClN₃OS |

| Molecular Weight | 229.69 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.8303 (4) |

| b (Å) | 23.6579 (17) |

| c (Å) | 7.5893 (5) |

| β (°) | 104.164 (6) |

| Volume (ų) | 1014.99 (12) |

| Z (molecules/unit cell) | 4 |

Selected Hydrogen Bond Information: nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O-H···N | - | - | - | - |

| N-H···N | - | - | - | - |

| N-H···S | 0.86 | 2.55 | 3.390 (2) | 167 |

This comprehensive structural data, from atomic connectivity to solid-state packing, provides a complete characterization of this compound and its closely related analogues.

Theoretical and Computational Chemistry Studies on 5 Chloro 2 Hydroxybenzenecarbothioamide

Quantum Chemical Investigations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical methods like Density Functional Theory (DFT) and Ab Initio calculations are fundamental in studying the properties of molecules like 5-Chloro-2-hydroxybenzenecarbothioamide. nih.govnih.gov DFT, particularly with functionals like B3LYP, is widely used for its balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. nih.govnih.gov Such calculations are typically performed using basis sets like 6-311++G(d,p), which provide a flexible description of the electron distribution. nih.gov

The electronic properties of a molecule are key to understanding its reactivity. Theoretical calculations can map the electron density and electrostatic potential, as well as determine the energies and shapes of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and identifying sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow regions) around the electronegative oxygen, sulfur, and nitrogen atoms, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be concentrated around the hydrogen atoms, particularly the hydroxyl and amine protons. bhu.ac.in

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com In this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the thioamide moiety, particularly the lone pairs on the sulfur atom. The LUMO is likely a π* antibonding orbital distributed over the aromatic ring and the C=S double bond. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov

| Parameter | Description | Predicted Significance for this compound |

| HOMO | Highest Occupied Molecular Orbital; region of electron donation (nucleophilicity). | Likely localized on the phenyl ring and sulfur atom. |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance (electrophilicity). | Likely a π* orbital across the aromatic system and C=S bond. |

| HOMO-LUMO Gap | Energy difference (ΔE); indicator of chemical reactivity and stability. | A relatively small gap would indicate higher reactivity. |

| MEP | Molecular Electrostatic Potential; visualizes charge distribution. | Negative regions on O, S, N atoms; positive regions on H atoms. |

This interactive table summarizes the key electronic parameters and their expected characteristics based on computational studies of analogous molecules.

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the harmonic frequencies of the optimized molecular geometry, a theoretical spectrum can be generated. These calculated frequencies are often scaled by an empirical factor (e.g., 0.961) to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental data. nih.gov The Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule. researchgate.net

For this compound, characteristic vibrational frequencies can be predicted for its functional groups based on studies of similar compounds like 5-chloro-2-hydroxybenzamide. nih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Comments |

| ν(O-H) | Hydroxyl | ~3100-3300 | Broadened and red-shifted due to strong intramolecular H-bonding. |

| ν(N-H) | Amine | ~3400 (asym), ~3200 (sym) | Position depends on H-bonding involvement. |

| ν(C=C) | Aromatic Ring | ~1400-1600 | Multiple bands characteristic of the benzene (B151609) ring. |

| ν(C=S) | Thioamide | ~800-850 | The "thioamide I" band, with contributions from C-N stretch. |

| δ(N-H) | Thioamide | ~1500-1550 | The "thioamide II" band, a mix of N-H bending and C-N stretching. |

| ν(C-Cl) | Chloro | ~600-800 | Characteristic stretching vibration of the carbon-chlorine bond. |

This interactive table presents the predicted vibrational assignments for this compound, extrapolated from computational studies on analogous compounds. nih.govresearchgate.net

Conformational Analysis: The molecule's flexibility primarily arises from rotation around the single bond connecting the phenyl ring to the carbothioamide group. Computational studies on the analogous 5-chloro-2-hydroxybenzamide have performed conformational analyses by calculating the potential energy as a function of the turning angle around this C-C bond. researchgate.net A similar analysis for this compound would likely reveal that a planar conformation, stabilized by the intramolecular hydrogen bond, is the most stable energy minimum.

Tautomeric Equilibria: this compound can exist in two tautomeric forms: the thioamide (or thione) form and the thioimidol (or thiol) form, resulting from a proton transfer from the nitrogen to the sulfur atom. Quantum-chemical calculations are essential for determining the relative stability of these tautomers. researchgate.net Studies on related mercapto- and hydroxy-heterocycles consistently show that the thione (or keto) tautomer is significantly more stable than the thiol (or enol) form in both the gas phase and in solution. researchgate.net Therefore, it is predicted that the thioamide form of this compound is the predominant tautomer.

A defining structural feature of this compound is the potential for a strong intramolecular hydrogen bond between the ortho-hydroxyl group (donor) and the sulfur or nitrogen atom of the thioamide group (acceptor). semanticscholar.orgnih.gov Crystal structures of related compounds, such as 5-Chloro-2-hydroxybenzaldehyde thiosemicarbazone, confirm the presence of an O–H···N intramolecular hydrogen bond, which forms a stable, planar six-membered ring (an S(6) ring motif). nih.govnih.gov

DFT calculations on the oxygen analogue, 5-chloro-2-hydroxybenzamide, also confirm a strong O–H···O intramolecular hydrogen bond. nih.govresearchgate.net This interaction has several significant consequences:

Structural Stabilization: It locks the molecule into a planar conformation. nih.gov

Electronic Effects: The hydrogen bond creates a quasi-aromatic ring system, which enhances π-electron delocalization and molecular stability. semanticscholar.org

Spectroscopic Signature: In the vibrational spectrum, the O-H stretching frequency is significantly red-shifted (moved to a lower wavenumber) and broadened compared to a free hydroxyl group. nih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior (if applicable)

To date, no specific molecular dynamics (MD) simulation studies appear to have been published for this compound. MD simulations are a computational method used to study the physical movements of atoms and molecules over time. Such a study could provide valuable insights into the behavior of this compound in a solution phase, revealing information about its conformational dynamics, solvation shell structure, and interactions with solvent molecules like water. This remains a potential area for future research.

Computational Prediction of Reactivity and Reaction Pathways

Computational methods are instrumental in predicting the chemical reactivity of a molecule. nih.gov By analyzing the results of quantum chemical calculations, one can identify the most likely sites for chemical reactions.

FMO and MEP Analysis: As discussed in section 4.1.1, the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) map are primary tools for predicting reactivity. mdpi.combhu.ac.in The regions of highest HOMO density (the sulfur atom and phenyl ring) are the most probable sites for electrophilic attack, while the regions of highest LUMO density and positive electrostatic potential are the most likely sites for nucleophilic attack (e.g., the carbon of the C=S group). nih.gov

Reaction Pathways: DFT can be used to model potential reaction pathways by locating transition state structures and calculating activation energy barriers. rsc.org For this compound, this could be applied to study mechanisms of complexation with metal ions (via the N,S or O,S donor atoms) or potential metabolic transformations.

In Silico Spectroscopic Property Simulations

Theoretical and computational chemistry offers powerful tools to predict and analyze the spectroscopic properties of molecules like this compound. Through in silico simulations, researchers can gain detailed insights into the vibrational, electronic, and magnetic resonance characteristics of the compound, which complement and help interpret experimental spectroscopic data. These simulations are typically performed using methods rooted in quantum mechanics, such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). eurjchem.comnih.gov

The process begins with the geometry optimization of the molecule's ground state, where computational methods calculate the most stable three-dimensional arrangement of atoms. researchgate.net This optimized structure is crucial as it serves as the foundation for all subsequent spectroscopic property simulations. mdpi.com

Vibrational Spectroscopy (FT-IR and FT-Raman)

Computational methods, particularly DFT, are widely used to calculate the vibrational frequencies of a molecule. nih.gov These calculated frequencies correspond to the different modes of vibration, such as stretching, bending, and twisting of chemical bonds. The results are often presented in a table that lists the calculated wavenumber for each vibrational mode, its corresponding infrared (IR) intensity and Raman activity, and a detailed assignment of the type of vibration (e.g., C-H stretch, N-H bend). nih.gov

To improve the accuracy of the predictions and account for systematic errors in the computational methods, the calculated wavenumbers are often scaled by a specific factor. nih.gov The simulated spectra can then be compared with experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra to aid in the assignment of the observed spectral bands. nih.gov

Table 1: Illustrative Simulated Vibrational Data for a Substituted Benzene Derivative (Note: This table is a representative example of simulated data for a molecule structurally similar to this compound and does not represent the actual compound.)

| Calculated Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment |

| 3450 | 3312 | 55.8 | 120.5 | O-H stretch |

| 3080 | 2957 | 12.3 | 95.2 | Aromatic C-H stretch |

| 1650 | 1584 | 150.2 | 45.8 | C=O stretch |

| 1590 | 1526 | 85.6 | 150.1 | C=C aromatic ring stretch |

| 1350 | 1296 | 205.1 | 25.3 | C-N stretch |

| 750 | 720 | 45.7 | 15.6 | C-Cl stretch |

Electronic Spectroscopy (UV-Vis)

The electronic absorption properties, which are observed in Ultraviolet-Visible (UV-Vis) spectroscopy, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations predict the electronic transitions between molecular orbitals, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) and other nearby orbitals. nih.gov

The simulation provides information on the absorption wavelengths (λmax), the energy of the transition, and the oscillator strength (f), which is a measure of the intensity of the absorption. nih.gov These theoretical predictions are invaluable for understanding the electronic structure and the nature of the electronic transitions within the molecule. nih.gov The choice of solvent can also be incorporated into these models to simulate spectra under more realistic conditions. eurjchem.com

Table 2: Example of Simulated UV-Vis Spectroscopic Data (Note: This table is a representative example of simulated data for a molecule structurally similar to this compound and does not represent the actual compound.)

| Excitation Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

| 325 | 3.81 | 0.254 | HOMO -> LUMO |

| 288 | 4.30 | 0.189 | HOMO-1 -> LUMO |

| 255 | 4.86 | 0.452 | HOMO -> LUMO+1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational chemistry can also predict the ¹H and ¹³C NMR chemical shifts. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for such calculations within the DFT framework. nih.govfigshare.com The calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS). nih.gov

These predicted chemical shifts help in the assignment of signals in the experimental NMR spectra, providing a powerful link between the observed spectrum and the molecular structure. mdpi.com

Table 3: Sample of Simulated ¹³C and ¹H NMR Chemical Shifts (Note: This table is a representative example of simulated data for a molecule structurally similar to this compound and does not represent the actual compound.)

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 155.2 | 154.8 |

| C2 | 118.9 | 118.5 |

| C3 | 130.5 | 130.1 |

| C4 | 122.1 | 121.7 |

| C5 | 128.4 | 128.0 |

| C6 | 119.8 | 119.4 |

| H (O-H) | 9.85 | 9.78 |

| H (N-H) | 8.52 | 8.45 |

| H (Aromatic) | 7.65 | 7.60 |

Coordination Chemistry of 5 Chloro 2 Hydroxybenzenecarbothioamide As a Ligand

Ligand Characterization and Potential Coordination Modes

5-Chloro-2-hydroxybenzenecarbothioamide is a multifaceted ligand with several potential coordination sites. Its structure, featuring a thioamide group (-CSNH2), a hydroxyl group (-OH), and a nitrogen atom, allows for diverse binding interactions with metal centers.

The primary donor atoms in this compound are sulfur, nitrogen, and oxygen. The thioamide group provides a soft sulfur donor and a nitrogen donor. The hydroxyl group offers a hard oxygen donor. This combination of hard and soft donor atoms makes the ligand capable of coordinating with a wide range of metal ions, from hard to borderline to soft acids, according to Pearson's Hard and Soft Acid-Base (HSAB) theory. Thiosemicarbazones, which are structurally related to this compound, are well-established as a significant class of N,S donor ligands. nih.gov

This compound exhibits significant chelation potential, acting as a polydentate ligand. Depending on the reaction conditions and the metal ion, it can coordinate in several modes:

N,S-bidentate: The ligand can coordinate through the sulfur of the thioamide group and the nitrogen of the azomethine group, forming a stable five-membered chelate ring. This is a common coordination mode for thiosemicarbazone-type ligands. pontejournal.netresearchgate.net

O,S-bidentate: Coordination can also occur through the oxygen of the hydroxyl group and the sulfur of the thioamide group.

Tridentate (O,N,S): In many instances, the ligand acts as a tridentate chelating agent, coordinating through the phenolic oxygen, the azomethine nitrogen, and the thiolate sulfur. This mode of coordination leads to the formation of two chelate rings (one five-membered and one six-membered), resulting in highly stable metal complexes. ajol.info The crystal structure of related nickel(II) complexes has confirmed that two ligands can coordinate to the metal center in different modes; one as a neutral tridentate ONS ligand and the other as a monoanionic tridentate (ONS-) ligand. researchgate.net

The ability to deprotonate the hydroxyl and thioamide groups allows the ligand to act as a monoanionic or dianionic ligand, further increasing the stability and diversity of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

A variety of metal complexes involving ligands structurally similar to this compound have been synthesized and characterized, demonstrating the ligand's broad coordination capabilities.

Complexes of this ligand with numerous transition metals have been reported, with the metal ion typically adopting a four-, five-, or six-coordinate geometry.

Ni(II) Complexes: Nickel(II) complexes with thiosemicarbazone-type ligands have been extensively studied. researchgate.nettsijournals.comjocpr.com These complexes often exhibit square-planar or octahedral geometries, depending on whether the ligand acts as a bidentate or tridentate agent and the presence of other coordinating species. nih.govnih.gov

Cu(II) Complexes: Copper(II) forms a variety of complexes, often with distorted square-planar or square-pyramidal geometries. imist.manih.govresearchgate.netdnu.dp.uaresearchgate.net Spectroscopic and magnetic studies of these complexes provide insights into their electronic structure and bonding. nih.gov

Ag(I) and Hg(II) Complexes: While less common, complexes with Ag(I) and Hg(II) are also known. nih.gov Given the soft nature of these metal ions, they are expected to form strong bonds with the soft sulfur donor of the thioamide group. nih.gov

Co(II) and Zn(II) Complexes: Co(II) and Zn(II) complexes are typically tetrahedral or octahedral. ajol.infojocpr.comamazonaws.comu-szeged.hu In the case of Zn(II), which has a d10 electronic configuration, the complexes are diamagnetic and their geometry is often dictated by the steric and electronic properties of the ligand. researchgate.net

Pd(II) Complexes: Palladium(II) complexes with thiosemicarbazone ligands are well-documented, typically featuring a square-planar geometry with the ligand coordinating in a bidentate or tridentate fashion. nih.govnih.govrsc.orgresearchgate.netresearchgate.net Coordination is generally observed through the sulfur and nitrogen atoms. nih.gov

Mn(II) Complexes: Manganese(II) complexes with related Schiff base ligands have been synthesized and characterized, often exhibiting octahedral geometry. ajol.infonih.govsemanticscholar.org

Cr(III) Complexes: Chromium(III) complexes with analogous ligands have been prepared and structurally characterized, typically displaying a distorted octahedral geometry. nih.govnih.gov

The following table summarizes the coordination characteristics of this compound with various transition metals, based on studies of analogous compounds.

| Metal Ion | Typical Coordination Geometry | Donor Atoms Utilized |

| Ni(II) | Square-planar, Octahedral | N, S, O |

| Cu(II) | Distorted Square-planar, Square-pyramidal | N, S, O |

| Ag(I) | Linear, Tetrahedral | S, N |

| Hg(II) | Tetrahedral | S, N, O |

| Co(II) | Tetrahedral, Octahedral | N, S, O |

| Zn(II) | Tetrahedral, Octahedral | N, S, O |

| Pd(II) | Square-planar | N, S |

| Mn(II) | Octahedral | N, S, O |

| Cr(III) | Octahedral | N, S, O |

This table is generated based on the general behavior of thiosemicarbazone-type ligands.

Information on the coordination of this compound with main group metals is not extensively documented in the provided search results. However, the presence of hard oxygen and nitrogen donor atoms suggests potential for coordination with harder main group metal ions.

Specific studies on the coordination of this compound with lanthanide ions were not found in the provided search results. amazonaws.com Lanthanide ions are hard acids and would be expected to preferentially coordinate with the hard oxygen donor of the hydroxyl group. The larger ionic radii of lanthanides could also lead to higher coordination numbers and different structural arrangements compared to transition metal complexes.

Structural Elucidation of Metal Complexes (e.g., X-ray Crystallography)

The precise three-dimensional arrangement of atoms within a metal complex is fundamental to understanding its chemical and physical properties. X-ray crystallography stands as the definitive technique for elucidating these structures. For metal complexes of thiosemicarbazone ligands, including those derived from 5-chlorosalicylaldehyde, this method has been invaluable.

While specific crystal structures for metal complexes of this compound are not abundantly reported, extensive crystallographic studies on closely related salicylaldehyde (B1680747) thiosemicarbazone complexes provide significant insights. For instance, studies on nickel(II) complexes of similar salicylaldehyde thiosemicarbazones reveal that the ligand can coordinate to the metal center in various modes. In many cases, the thiosemicarbazone acts as a tridentate ligand, binding through the phenolic oxygen, the azomethine nitrogen, and the thione sulfur atom. This coordination typically results in the formation of stable five- and six-membered chelate rings.

The geometry of the resulting metal complex is influenced by the nature of the metal ion, its oxidation state, and the presence of other coordinating ligands. For example, nickel(II) complexes with a single thiosemicarbazone ligand and a triphenylphosphine (B44618) co-ligand have been shown to adopt a square planar geometry. In these structures, the chloride anion can be held in the crystal lattice through hydrogen bonding interactions with the N-H groups of the thiosemicarbazone backbone. researchgate.net

The crystal data for related nickel(II) complexes with different substituents on the salicylaldehyde ring are presented in the interactive table below, illustrating the typical crystallographic parameters observed for this class of compounds.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| [Ni(5-MeO-HSalTSC)PPh3]Cl | C27H26Cl N3O2PSNi | Triclinic | P-1 | 10.327(1) | 11.231(1) | 13.567(1) | 98.78(1) | 108.08(1) | 101.43(1) |

| [Ni(5-Br-HSalTSC)PPh3]Cl | C26H23Br ClN3OPSNi | Triclinic | P-1 | 10.339(1) | 11.399(1) | 13.627(1) | 98.78(1) | 108.31(1) | 101.55(1) |

| [Ni(5-NO2-HSalTSC)PPh3]Cl | C26H23Cl N4O3PSNi | Triclinic | P-1 | 10.198(1) | 11.161(1) | 13.344(1) | 98.54(1) | 108.01(1) | 102.13(1) |

Table 1: Crystallographic data for related Nickel(II) salicylaldehyde thiosemicarbazone complexes. Data sourced from researchgate.net.

X-ray diffraction studies on chromium(III) and iron(III) complexes with other thiosemicarbazone ligands have also indicated the formation of crystalline structures with well-defined geometries, often octahedral. purkh.com These studies collectively suggest that this compound likely forms structurally similar and stable complexes with a range of transition metals.

Electronic and Spectroscopic Properties of Coordination Compounds (UV-Vis, EPR)

The electronic and magnetic properties of the coordination compounds of this compound are crucial for understanding their reactivity and potential applications. Techniques such as Ultraviolet-Visible (UV-Vis) and Electron Paramagnetic Resonance (EPR) spectroscopy are instrumental in probing these characteristics.

UV-Vis Spectroscopy: The electronic absorption spectra of these complexes provide information about the electronic transitions occurring within the molecule. Typically, the spectra of thiosemicarbazone metal complexes exhibit intense bands in the UV region, which are attributed to intra-ligand π→π* and n→π* transitions. Upon coordination to a metal ion, these bands may shift, and new bands corresponding to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions can appear in the visible region. For instance, in copper(II) complexes of related salicylaldehyde thiosemicarbazones, the formation of the complex is confirmed by changes in the UV-Vis spectra compared to the free ligand. nih.govukm.my The appearance of d-d transition bands, although often weak, can provide information about the geometry of the metal center.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic species, such as complexes of copper(II) (d⁹ configuration). The EPR spectra of copper(II) thiosemicarbazone complexes provide detailed information about the electronic ground state and the nature of the copper-ligand bonding. For example, studies on copper(II) complexes of sodium 5-sulfonate salicylaldehyde thiosemicarbazones have shown axially symmetric EPR spectra, which are characteristic of a d(x²-y²) ground state. nih.gov The g-tensor components (g∥ and g⊥) and the copper hyperfine coupling constant (A∥) can be extracted from the spectra. These parameters are sensitive to the coordination environment and the degree of covalency in the metal-ligand bonds.

The interactive table below summarizes typical EPR parameters for related copper(II) thiosemicarbazone complexes.

| Complex | g∥ | g⊥ | A∥ (10⁻⁴ cm⁻¹) |

| Cu(II)-L1 | 2.210 | 2.050 | 175 |

| Cu(II)-L2 | 2.212 | 2.051 | 178 |

| Cu(II)-L3 | 2.215 | 2.052 | 180 |

Table 2: Representative EPR spectral parameters for Copper(II) complexes of sodium 5-sulfonate salicylaldehyde thiosemicarbazones (L1-L3). Data adapted from nih.gov.

These spectroscopic techniques, in conjunction, provide a comprehensive picture of the electronic structure of the metal complexes of this compound.

Theoretical Studies of Metal-Ligand Interactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricacies of metal-ligand interactions. These theoretical studies complement experimental findings by providing insights into molecular orbital compositions, bonding energies, and electronic structures that are often difficult to probe experimentally.

For thiosemicarbazone metal complexes, DFT calculations can be employed to optimize the geometry of the complexes, predict their vibrational frequencies, and analyze their electronic properties. Such studies have been instrumental in understanding the nature of the coordination bond between the metal and the donor atoms of the thiosemicarbazone ligand. For instance, theoretical investigations into the magnetic properties of dinuclear copper(II) thiosemicarbazone complexes have utilized DFT to calculate the magnetic exchange coupling constant (J), providing a rationale for the observed ferromagnetic or antiferromagnetic behavior. mdpi.com

The analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of these theoretical studies. The energy gap between the HOMO and LUMO provides a measure of the chemical reactivity and kinetic stability of the complex. In thiosemicarbazone complexes, the HOMO is often localized on the ligand, particularly the sulfur atom and the phenyl ring, while the LUMO can have significant metal character. This distribution influences the charge transfer characteristics and the redox properties of the complexes.

While specific DFT studies on the metal complexes of this compound are not widely available, the methodologies applied to similar systems provide a robust framework for future computational investigations into this specific ligand and its coordination compounds. nih.gov

Research Applications of this compound Metal Complexes

The unique structural and electronic properties of metal complexes derived from this compound and related thiosemicarbazones have led to their exploration in various fields of research, particularly in catalysis and materials science.

Transition metal complexes are widely recognized for their catalytic prowess in a plethora of organic reactions. The metal complexes of thiosemicarbazone ligands have emerged as effective catalysts, particularly in cross-coupling reactions which are fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Palladium complexes of salicylaldehyde thiosemicarbazones, for instance, have demonstrated significant catalytic activity in Suzuki-Miyaura and Heck coupling reactions. mdpi.com These reactions involve the formation of carbon-carbon bonds and are crucial in synthetic organic chemistry. The thiosemicarbazone ligand plays a vital role in stabilizing the palladium catalyst and modulating its reactivity. The ability to tune the electronic and steric properties of the ligand by modifying the substituents on the salicylaldehyde ring allows for the optimization of the catalyst's performance for specific substrates. While direct catalytic applications of this compound complexes are yet to be extensively reported, the established catalytic activity of structurally similar complexes suggests their potential in this domain. jns.edu.af

The design and synthesis of advanced materials with tailored properties is a rapidly growing area of research. Metal complexes of thiosemicarbazones have shown promise as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. These nanoparticles are of great interest due to their unique size-dependent optical and electronic properties, which make them suitable for applications in areas such as photocatalysis, solar cells, and bio-imaging.

For example, copper(II) complexes of heterocyclic thiosemicarbazones have been successfully used to prepare copper sulfide (Cu₉S₅) nanoparticles through thermal decomposition. mdpi.com Similarly, zinc(II) thiosemicarbazone complexes have served as precursors for the fabrication of zinc sulfide (ZnS) nanoparticles. researchgate.net The thiosemicarbazone ligand in these complexes serves as a source for both the metal and the sulfur, and its decomposition under controlled conditions leads to the formation of the desired metal sulfide nanomaterial. The organic fragments of the ligand can also act as capping agents, controlling the size and morphology of the resulting nanoparticles. The presence of the chloro- and hydroxyl- groups on the this compound ligand could potentially influence the decomposition process and the properties of the resulting nanomaterials, making its metal complexes interesting candidates for the synthesis of novel advanced materials.

Biological Activities and Structure Activity Relationship Sar Studies of 5 Chloro 2 Hydroxybenzenecarbothioamide and Its Chemical Analogs

Elucidation of Molecular Mechanisms in Biological Systems (in vitro and cellular studies)

The biological activity of 5-Chloro-2-hydroxybenzenecarbothioamide and its analogs is underpinned by their ability to interact with and modulate various molecular targets and cellular pathways. In vitro and cellular studies have begun to unravel these mechanisms, from receptor binding and enzyme inhibition to interactions with nucleic acids and modulation of cellular redox states.

The cannabinoid receptor type 2 (CB2) is a G protein-coupled receptor primarily expressed in immune cells, making it a significant target for modulating inflammation and immune responses. researchgate.netwindows.net While a wide array of ligands have been developed for the CB2 receptor, specific studies detailing the direct interaction of this compound with the CB2 receptor are not extensively documented in the available literature. However, the development of selective CB2 ligands is a major focus in medicinal chemistry, aiming for high affinity for CB2 with minimal interaction with the CB1 receptor to avoid central nervous system side effects. nih.govrsc.org The general structural features required for CB2 selectivity often involve modifications to the core cannabinoid scaffold to reduce CB1 affinity while maintaining or enhancing CB2 binding. nih.gov

Topoisomerase IIα Inhibition: Topoisomerase IIα (Topo IIα) is a crucial enzyme in DNA replication and a validated target for anticancer drugs. researchgate.net Compounds containing thiosemicarbazone moieties, which are structurally related to the carbothioamide group, have demonstrated significant Topo IIα inhibitory activity, particularly when chelated with metal ions. nih.govresearchgate.net The mechanism of inhibition can be complex; some metal-thiosemicarbazone complexes act as catalytic inhibitors by inhibiting ATP hydrolysis, while also stabilizing the DNA cleavage complexes, a characteristic of topoisomerase poisons. nih.gov

Studies on altholactone (B132534) derivatives, which also feature an aromatic ring system, showed that the addition of a halogenated benzoate (B1203000) group could enhance the inhibitory activity against Topo IIα. researchgate.net For instance, a fluorobenzoate derivative of altholactone was found to inhibit Topo IIα protein expression and induce DNA double-strand breaks in cholangiocarcinoma cells. researchgate.net This suggests that the aromatic and halogenated features of compounds like this compound could contribute to potential Topo IIα inhibition.

β-TrCP Inhibition: The SCFβ-TrCP E3 ubiquitin ligase complex is a key regulator of cellular processes, including the NF-κB signaling pathway, by targeting proteins like IκBα for ubiquitination and subsequent degradation. nih.gov The activity of this complex can be modulated by cellular redox status. For example, hydrogen peroxide (H₂O₂) has been shown to suppress the ubiquitination of IκBα by inhibiting its association with β-TrCP. nih.gov While direct inhibition of β-TrCP by this compound has not been specifically reported, compounds that can modulate cellular oxidative stress could indirectly influence this pathway.

Enzyme Inhibitory Activity of Structurally Related Compounds

This table summarizes the observed inhibitory activities of compounds structurally analogous to this compound against key enzyme targets.

| Compound Class | Enzyme Target | Observed Effect | Reference |

|---|---|---|---|

| Metal-Thiosemicarbazone Complexes | Topoisomerase IIα | Inhibition of ATP hydrolysis and stabilization of DNA cleavage complexes. | nih.govresearchgate.net |

| Halogenated Altholactone Derivatives | Topoisomerase IIα | Enhanced inhibitory activity and induction of DNA double-strand breaks. | researchgate.net |

| General Redox Modulators (e.g., H₂O₂) | SCFβ-TrCP E3 Ligase | Indirect inhibition via reduced binding to phosphorylated IκBα. | nih.gov |

The ability of small molecules to interact with and cleave DNA is a mechanism of action for many cytotoxic agents. Certain heterocyclic N-oxides and related structures can be reductively activated under hypoxic conditions to produce DNA-damaging radicals. nih.gov For example, 7-chloro-2-thienylcarbonyl-3-trifluoromethylquinoxaline 1,4-dioxide was shown to cause single-strand cleavage in supercoiled plasmid DNA upon one-electron reductive activation. nih.gov

Similarly, studies on di- and trihydroxyalkylbenzenes have demonstrated that these compounds can induce Cu(II)-dependent DNA strand scission. researchgate.net The mechanism is believed to involve the reduction of Cu²⁺ by the hydroxylated benzene (B151609) moiety, leading to the formation of reactive oxygen species (ROS) like the hydroxyl radical (•OH), which then damages the DNA backbone. researchgate.net Benzothiazoline-copper(II) complexes, which share a core structural motif with the title compound, have also been shown to facilitate the hydrolytic cleavage of supercoiled DNA into its relaxed and linear forms. iosrphr.org These findings suggest that this compound, with its hydroxylated and chloro-substituted benzene ring, may possess the potential to participate in similar metal-dependent or redox-activated DNA cleavage processes.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

SAR and QSAR studies are essential for optimizing the biological activity of a chemical series by identifying the key structural features that govern efficacy and selectivity. chalcogen.rolaccei.org For compounds related to this compound, these analyses have provided valuable insights into the influence of various substituents on their biological profiles.

For a series of 2-phenoxybenzamides with antiplasmodial activity, the position of substituents on the aromatic rings was found to be critical. mdpi.com A para-substituted analog showed significantly higher activity and selectivity compared to its meta-substituted counterpart. mdpi.com In another study on fenbufen (B1672489) amide analogs, the length of an alkyl chain substituent was systematically varied to evaluate its effect on cytotoxicity. researchgate.net QSAR analyses of 2-hydroxythiobenzanilides revealed that antimycobacterial activity was enhanced by substituents on the phenyl ring that increased both electron-accepting ability and lipophilicity. researchgate.net

The presence and position of a chloro substituent can profoundly impact a molecule's biological activity through steric, electronic, and lipophilic effects. In studies of PPARγ-targeted antidiabetics, electron-withdrawing groups like chlorine on an aromatic ring were associated with stronger activity. nih.gov Similarly, for a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of electron-withdrawing (NO₂) and electron-donating (CH₃) groups on a phenyl ring was found to strongly favor inhibitory activity against α-glucosidase and α-amylase. nih.gov

Influence of Chloro and Other Substituents on Biological Activity

This table summarizes key SAR findings from studies on chemical analogs, highlighting the impact of the chloro group and other substitutions.

| Compound Series | Substituent/Feature | Impact on Biological Activity | Reference |

|---|---|---|---|

| PPARγ Agonist Analogs | Electron-withdrawing groups (Cl, Br, F) on benzene ring A | Associated with stronger transcriptional activity. | nih.gov |

| Benzimidazole Coordination Compounds | Bromo- vs. Chloro-substituents | Bromo-containing compounds were generally more active. | mdpi.com |

| 2-Hydroxythiobenzanilides | Electron-accepting substituents | Higher antimycobacterial activity. | researchgate.net |

| Antidiabetic Benzamide (B126) Derivatives | Electron-withdrawing (NO₂) and electron-donating (CH₃) groups | Favored enzyme inhibitory activity. | nih.gov |

| Antiplasmodial 2-Phenoxybenzamides | Positional Isomerism (para vs. meta) | Para-substitution led to significantly higher activity and selectivity. | mdpi.com |

Role of the Hydroxyl Group in Molecular Recognition and Activity

The phenolic hydroxyl (-OH) group at the 2-position of the benzene ring is a critical determinant of the biological activity in salicylanilide-type compounds. Its influence stems from its ability to form key intramolecular and intermolecular interactions that dictate the molecule's conformation and binding affinity to biological targets.

One of the most significant roles of the 2-hydroxyl group is the formation of a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen of the amide group. In the case of 5-chloro-2-hydroxy-benzamide, this interaction has been confirmed through X-ray diffraction, infrared spectra, and DFT calculations. researchgate.net This hydrogen bond creates a pseudo-six-membered ring, which locks the side chain in a relatively planar conformation with the benzene ring. researchgate.netmdpi.com This conformational rigidity can reduce the entropic penalty upon binding to a receptor, potentially leading to a stronger association. nih.gov

Furthermore, the hydroxyl group acts as both a hydrogen bond donor and acceptor, enabling it to form crucial intermolecular hydrogen bonds with amino acid residues in a protein's active site. In studies of RNA-protein interactions, the 2'-hydroxyl group of a ribose sugar has been shown to be a critical contact point, often acting as a hydrogen bond donor to an acidic residue like glutamate. nih.gov This principle is applicable to the 2-hydroxyl group of the salicylanilide (B1680751) scaffold, where it is considered essential for activities such as anti-Staphylococcal action. researchgate.net

The ability of the hydroxyl group to shield the polarity of the nearby amide or thioamide group through intramolecular hydrogen bonding may also enhance the molecule's lipophilicity. This can improve its ability to permeate biological membranes, a key factor for oral absorption and bioavailability. rsc.org The presence of the hydroxyl and a nearby heteroatom also introduces the potential for metal chelation, a mechanism known to be involved in the biological activity of certain drugs, such as the anti-amebic agent iodoquinol. cutm.ac.in

Impact of the Thioamide Moiety as an Amide Bioisostere

Bioisosterism, the replacement of a functional group with another that retains similar physical or chemical properties, is a cornerstone of drug design. cutm.ac.in The substitution of the amide carbonyl oxygen with a sulfur atom to form a thioamide is a classic example of this strategy, leading to significant changes in the molecule's physicochemical and biological properties. tandfonline.comnih.gov

The thioamide group is considered a close isostere of the amide, maintaining a similar planar geometry. However, several key differences influence its biological role: tandfonline.comnih.gov

Bonding and Size: The carbon-sulfur (C=S) double bond is longer (~1.71 Å) and weaker than the carbon-oxygen (C=O) double bond (~1.23 Å), and the van der Waals radius of sulfur is larger than that of oxygen (1.85 Å vs. 1.40 Å). tandfonline.com

Hydrogen Bonding: The thioamide N-H proton is more acidic, making it a stronger hydrogen bond donor. Conversely, the sulfur atom is a weaker hydrogen bond acceptor than the amide oxygen. nih.gov

Lipophilicity and Reactivity: The sulfur atom increases lipophilicity, which can improve membrane permeability. Thioamides are also generally more reactive than their amide counterparts. tandfonline.comnih.gov

This bioisosteric replacement can profoundly impact biological activity. In many cases, it enhances proteolytic stability, a crucial advantage for peptide-based drugs. chemrxiv.org The modification can also lead to improved target affinity and altered pharmacokinetic profiles. researchgate.net For instance, a study on salicylanilide thiocarbamates, which are structurally related, demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.49 μM. nih.gov The same study found activity against mycobacteria with MICs starting from 4 μM. nih.gov This suggests that the thioamide substitution can be highly favorable for antimicrobial activity in this class of compounds. The antibacterial agent closthioamide (B12422212) loses its activity when its thioamide groups are replaced by amides, highlighting the essential role of this moiety. nih.gov

Table 1: Comparison of Physicochemical Properties of Amide vs. Thioamide Groups

| Property | Amide (-C(O)NH-) | Thioamide (-C(S)NH-) | Reference |

|---|---|---|---|

| C=X Bond Length | ~1.23 Å | ~1.71 Å | tandfonline.com |

| H-Bond Donor Strength (N-H) | Standard | Stronger | nih.gov |

| H-Bond Acceptor Strength (C=X) | Strong | Weaker | nih.gov |

| Lipophilicity | Lower | Higher | tandfonline.com |

| Proteolytic Stability | Susceptible | More Resistant | chemrxiv.org |

Systematic Variation of Substituents for Activity Enhancement

Systematic modification of the substituents on both the salicylic (B10762653) acid and aniline (B41778) (or equivalent) rings of salicylanilide-type molecules is a key strategy for optimizing their biological activity. Structure-activity relationship (SAR) studies have revealed clear patterns for enhancing antibacterial and anticancer potency.

For antibacterial activity, particularly against Gram-positive bacteria, electron-withdrawing groups on the salicylic acid ring are generally favorable. nih.gov Halogen substitutions, such as the chlorine at the 5-position, are common. Further halogenation with bromine or the addition of trifluoromethyl groups can also enhance anti-staphylococcal activity. researchgate.net On the second aromatic ring (the "anilide" portion), hydrophobic and electron-withdrawing substituents are often beneficial. For example, studies on niclosamide (B1684120) (a salicylanilide with a 2-chloro-4-nitroaniline (B86195) moiety) and its analogs show that these features are important for its activity. nih.gov Specifically, 2-chloro substitution on the aniline ring of salicylanilides has been found to be advantageous for their antibacterial effect. mdpi.com

In the context of anticancer activity, extensive SAR studies on niclosamide analogs have provided valuable insights. The substitution pattern on the second phenyl ring dramatically influences cytotoxicity against various cancer cell lines. For instance, replacing the 2-chloro-4-nitrophenyl group of niclosamide with a 3,5-bis(trifluoromethyl)phenyl group resulted in a compound with significant cytotoxicity against HL-60 leukemia cells. nih.gov Other modifications have been explored to improve metabolic stability and activity against specific cancer types, such as enzalutamide-resistant prostate cancer. mdpi.com The electronic effects of substituents can produce different outcomes depending on the specific cancer cell line being targeted. researchgate.net

Table 2: Selected SAR Findings for 5-Chlorosalicylanilide Analogs

| Compound/Analog Series | Key Substituents | Biological Activity | Finding | Reference |

|---|---|---|---|---|

| Salicylanilides | Electron-attracting groups on salicyloyl ring | Antibacterial (TCS inhibition) | Enhances activity | nih.gov |

| Fluoro/Trifluoromethyl Salicylanilides | Br and CF3 groups | Anti-Staphylococcal | Enhances activity | researchgate.net |

| N-(chlorophenyl)-2-hydroxybenzamides | 2-Chloro substitution on aniline ring | Antibacterial | Beneficial for activity | mdpi.com |

| Niclosamide Analog | N-(3,5-Bis(trifluoromethyl)phenyl) | Anticancer (HL-60 cells) | Most significant cytotoxicity in series | nih.gov |

| Niclosamide Analog | N-(2-chlorophenyl) | Anticancer (NF-κB inhibition) | Most active in NF-κB assay | nih.gov |

| Niclosamide Analog | N-(3,5-difluorophenyl) | Anticancer (Mitochondrial potential) | Most active in MTP assay | nih.gov |

Computational Biology and Molecular Docking Studies for Target Identification and Ligand Design

Computational biology and molecular modeling are indispensable tools for modern drug discovery, enabling the identification of biological targets and guiding the rational design of more effective ligands. For complex scaffolds like salicylanilides, these methods help to unravel their polypharmacology (acting on multiple targets) and to optimize interactions with a specific target.

Target identification can be achieved by comparing the gene expression signatures of cancer cells before and after treatment with a compound to a database of known perturbations. This systems biology approach was successfully used to identify the anthelmintic drug niclosamide, a close analog of the core scaffold, as a potential agent against hepatocellular carcinoma (HCC). nih.gov Further investigation revealed that niclosamide and its more bioavailable ethanolamine (B43304) salt bind to the co-chaperone cell division cycle 37 (CDC37), disrupting its interaction with heat shock protein 90 (HSP90) and inhibiting multiple oncogenic pathways. nih.gov Similarly, a computational screen of transcription profiles identified niclosamide as an inhibitor of vascular calcification by modulating the Wnt signaling pathway. nih.gov